molecular formula C26H25N3O2 B2370211 1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea CAS No. 1211350-90-1

1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea

Cat. No. B2370211
CAS RN: 1211350-90-1
M. Wt: 411.505
InChI Key: NVYFWIWHSRMTSU-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea, also known as BCIU, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BCIU belongs to the class of urea derivatives and has been shown to exhibit promising anticancer and anti-inflammatory activities.

Scientific Research Applications

Versatile Access to Urea Derivatives

A study by Muccioli et al. (2003) describes a new method to access benzhydryl-phenylureas, including compounds similar to 1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea. This method involves the reaction of substituted benzils with substituted phenylureas under microwave irradiation, demonstrating an efficient synthesis route for such urea derivatives (Muccioli et al., 2003).

Inhibitors of Soluble Epoxide Hydrolase

Rose et al. (2010) explored the structure-activity relationships of 1,3-disubstituted ureas possessing a piperidyl moiety as inhibitors of human and murine soluble epoxide hydrolase (sEH). This study contributes to understanding the pharmacological potential of similar urea compounds, including 1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea, in regulating inflammatory and pain responses (Rose et al., 2010).

Reactions of Anthranilic Acid Derivatives

Papadopoulos (1984) investigated the reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate, leading to various urea derivatives. This research provides insights into the chemical behavior and potential applications of urea derivatives, including those structurally related to 1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea (Papadopoulos, 1984).

Antibacterial Screening of Urea Derivatives

Mulwad and Mir (2008) synthesized and screened various N-[coumarin-6-yl] urea derivatives for antibacterial activities. This study highlights the potential of urea derivatives, including those structurally related to 1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea, in developing new antibacterial agents (Mulwad & Mir, 2008).

Crystal Structure Analysis

Kang et al. (2015) analyzed the crystal structure of cyclosulfamuron, a compound structurally similar to 1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea. This study provides valuable information on the molecular configuration and potential interactions of similar urea derivatives (Kang et al., 2015).

properties

IUPAC Name

1-benzhydryl-3-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2/c30-25(21-11-12-21)29-16-15-18-13-14-22(17-23(18)29)27-26(31)28-24(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-10,13-14,17,21,24H,11-12,15-16H2,(H2,27,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYFWIWHSRMTSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(1-(cyclopropanecarbonyl)indolin-6-yl)urea

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